molecular formula C19H25N3O B12734061 Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- CAS No. 97147-25-6

Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-

Cat. No.: B12734061
CAS No.: 97147-25-6
M. Wt: 311.4 g/mol
InChI Key: SVUOFGBEINRGJJ-NVXWUHKLSA-N
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Description

Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. The starting materials often include quinoxaline derivatives and specific alkylating agents. Common reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- has several scientific research applications, including:

    Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Biology: It can be used as a probe to study various biological processes and interactions.

    Industry: The compound may find applications in the development of new materials, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or DNA, leading to modulation of biological activities. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    Quinoxaline N-oxides: Oxidized derivatives with different biological activities.

    Dihydroquinoxalines: Reduced forms with distinct chemical properties.

Uniqueness

Quinoxalin-2(1H)-one, 3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is unique due to its specific structural features, which may confer unique biological activities and chemical reactivity compared to other quinoxaline derivatives.

Properties

CAS No.

97147-25-6

Molecular Formula

C19H25N3O

Molecular Weight

311.4 g/mol

IUPAC Name

1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-methylquinoxalin-2-one

InChI

InChI=1S/C19H25N3O/c1-14-19(23)22(18-10-3-2-8-16(18)20-14)13-15-7-6-12-21-11-5-4-9-17(15)21/h2-3,8,10,15,17H,4-7,9,11-13H2,1H3/t15-,17-/m1/s1

InChI Key

SVUOFGBEINRGJJ-NVXWUHKLSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3CCCN4C3CCCC4

Origin of Product

United States

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